molecular formula C10H13ClFN B11899441 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

Cat. No.: B11899441
M. Wt: 201.67 g/mol
InChI Key: YXOPWYPSIPZSGL-UHFFFAOYSA-N
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Description

9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride is a chemical compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

The synthesis of 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under specific conditions to form the desired benzazepine structure. For instance, a one-pot reaction can be employed, which involves the expansion of benzo-fused carbo- and heterocycles . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .

Comparison with Similar Compounds

9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride can be compared with other benzazepine derivatives, such as:

The uniqueness of this compound lies in its specific fluorine substitution, which can enhance its biological activity and stability compared to other benzazepine derivatives.

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

9-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride

InChI

InChI=1S/C10H12FN.ClH/c11-9-6-3-5-8-4-1-2-7-12-10(8)9;/h3,5-6,12H,1-2,4,7H2;1H

InChI Key

YXOPWYPSIPZSGL-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2=C(C1)C=CC=C2F.Cl

Origin of Product

United States

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